molecular formula C13H23NO4 B585521 4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid CAS No. 1346604-84-9

4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B585521
CAS No.: 1346604-84-9
M. Wt: 260.308
InChI Key: AZEKNJGFCSHZID-FXNVFEFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid is a labeled compound used primarily in research settings. It is a derivative of tranexamic acid, which is known for its antifibrinolytic properties. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid typically involves the protection of the amino group of tranexamic acid with a tert-butoxycarbonyl (Boc) group. The labeled isotopes are introduced during the synthesis process. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection and labeling steps .

Industrial Production Methods

While specific industrial production methods for this labeled compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize the use of hazardous reagents and to ensure the stability of the labeled isotopes .

Chemical Reactions Analysis

Types of Reactions

4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for isotope labeling studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in vivo. The compound’s antifibrinolytic properties are attributed to its ability to inhibit the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid is unique due to its specific isotopic labeling, which makes it particularly valuable for detailed analytical studies. The combination of carbon-13 and nitrogen-15 labels allows for precise tracking and analysis in various research applications .

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/i8+1,11+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKNJGFCSHZID-FXNVFEFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][13CH2]C1CCC(CC1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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